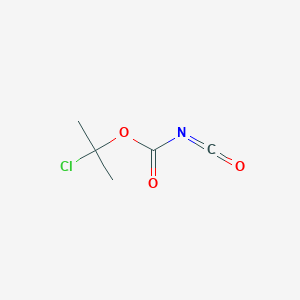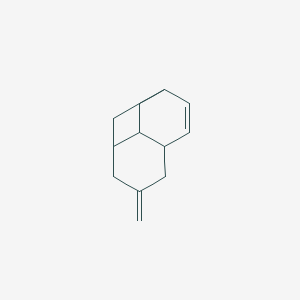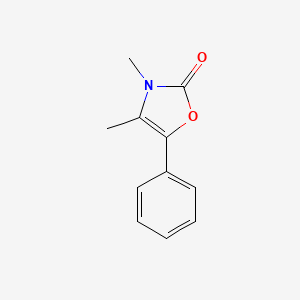
5H-Tetrazole-5-thione, 1,4-dihydro-1,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-thioxo-1,4-dimethyl-1,4-dihydro-5H-tetrazole is a heterocyclic compound containing sulfur and nitrogen atoms It is part of the tetrazole family, known for their high nitrogen content and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-thioxo-1,4-dimethyl-1,4-dihydro-5H-tetrazole typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction proceeds through the formation of thiohydrazonate intermediates, which undergo cyclization to yield the desired tetrazole compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-thioxo-1,4-dimethyl-1,4-dihydro-5H-tetrazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The nitrogen atoms in the tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
5-thioxo-1,4-dimethyl-1,4-dihydro-5H-tetrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of 5-thioxo-1,4-dimethyl-1,4-dihydro-5H-tetrazole involves its interaction with biological targets, such as enzymes and receptors. The sulfur and nitrogen atoms in the compound can form strong interactions with metal ions and other biomolecules, leading to the inhibition or activation of specific pathways. For example, the compound may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-thiadiazoles: These compounds also contain sulfur and nitrogen atoms and have similar biological activities, such as antimicrobial and anticancer properties.
Uniqueness
5-thioxo-1,4-dimethyl-1,4-dihydro-5H-tetrazole is unique due to its specific combination of sulfur and nitrogen atoms in the tetrazole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C3H6N4S |
|---|---|
Poids moléculaire |
130.17 g/mol |
Nom IUPAC |
1,4-dimethyltetrazole-5-thione |
InChI |
InChI=1S/C3H6N4S/c1-6-3(8)7(2)5-4-6/h1-2H3 |
Clé InChI |
QOPRFSKDPFXBLC-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=S)N(N=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-](/img/structure/B14639792.png)
![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)

![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)


![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)


